1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
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Overview
Description
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a piperidinyl group linked to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyridine and an acylating agent.
Naphthalene Acetylation: The naphthalene moiety is introduced via an acetylation reaction, where naphthalene is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Piperidine Substitution: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the acetylated naphthalene is reacted with piperidine under basic conditions.
Coupling Reaction: Finally, the piperidinyl-naphthalene intermediate is coupled with the pyridinone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridinone rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-4-(piperidin-4-yl)oxy)pyridin-2(1H)-one: Lacks the naphthalene moiety, potentially altering its biological activity.
1,6-Dimethyl-4-((1-(2-phenylacetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one: Contains a phenyl group instead of a naphthalene group, which may affect its binding affinity and specificity.
Uniqueness
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is unique due to its specific structural features, such as the naphthalene moiety and the piperidinyl linkage, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-14-21(16-23(27)25(17)2)29-20-10-12-26(13-11-20)24(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-9,14,16,20H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWXADKDXWWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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